![molecular formula C15H9N3O2 B12562340 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid CAS No. 191172-60-8](/img/structure/B12562340.png)
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and DNA-intercalating properties . The structure of this compound consists of an indole fused with a quinoxaline ring system, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst. For example, the reaction can be carried out in glacial acetic acid or hydrochloric acid under reflux conditions . Microwave irradiation has also been employed to shorten the reaction time and improve yields .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon can be used for reduction reactions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-3-one derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the processes essential for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibition of enzymes involved in DNA metabolism, such as topoisomerases .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure and known for its anticancer properties.
NCA0424: A synthetic derivative with high DNA-binding affinity and multidrug resistance modulating activity.
B-220: Another synthetic derivative with significant DNA intercalating properties.
Uniqueness
6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid stands out due to its specific carboxylic acid functional group, which can be further modified to enhance its biological activity and selectivity. This functional group also allows for the formation of various derivatives with potentially improved pharmacological properties .
Propiedades
Número CAS |
191172-60-8 |
|---|---|
Fórmula molecular |
C15H9N3O2 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
6H-indolo[3,2-b]quinoxaline-4-carboxylic acid |
InChI |
InChI=1S/C15H9N3O2/c19-15(20)9-5-3-7-11-12(9)18-14-13(16-11)8-4-1-2-6-10(8)17-14/h1-7H,(H,17,18)(H,19,20) |
Clave InChI |
ILVXMERXJKVSSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC(=C4N=C3N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
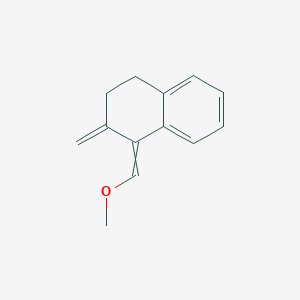
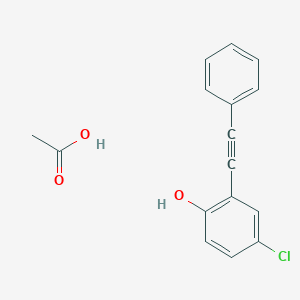
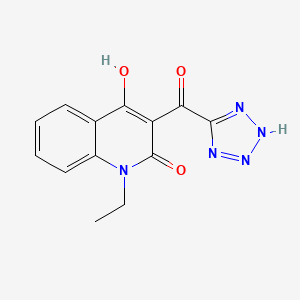
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
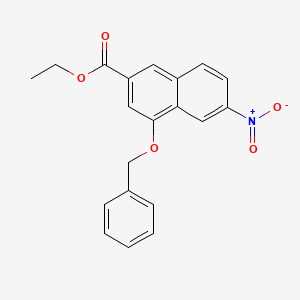
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

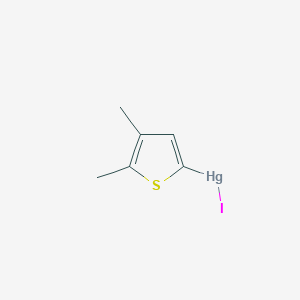


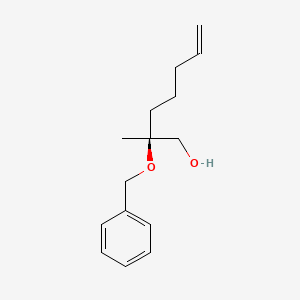
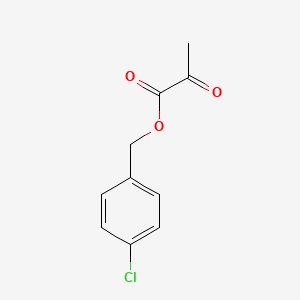
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
